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molecular formula C10H15ClN2O2 B1360983 5-(Diethylamino)-2-nitrosophenol hydrochloride CAS No. 25953-06-4

5-(Diethylamino)-2-nitrosophenol hydrochloride

Cat. No. B1360983
M. Wt: 230.69 g/mol
InChI Key: JFOYWYLGEUIHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06284889B1

Procedure details

0.1 mol of 3-diethylaminophenol are dissolved in 50 ml of n-propanol saturated with gaseous hydrogen chloride and, at 0° C., admixed dropwise and with stirring with 0.1 mol of isoamyl nitrite. Stirring is continued for another hour and the reaction solution is then admixed with diethyl ether, and the product which is formed is isolated by filtration with suction.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2].[N:13](OCCC(C)C)=[O:14].C(OCC)C.[ClH:26]>C(O)CC>[ClH:26].[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([N:13]=[O:14])=[C:6]([OH:10])[CH:5]=1)[CH3:12] |f:5.6|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(C=1C=C(C=CC1)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is continued for another hour
CUSTOM
Type
CUSTOM
Details
the product which is formed
CUSTOM
Type
CUSTOM
Details
is isolated by filtration with suction

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N(C=1C=CC(=C(C1)O)N=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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